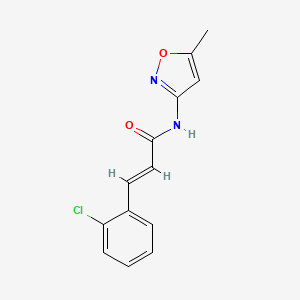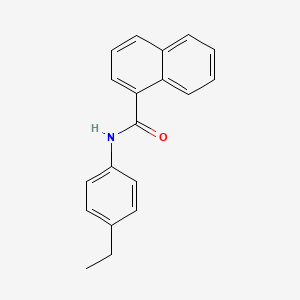
N-(2,4-dimethylphenyl)-N'-isobutylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-isobutylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different areas of research.
Wirkmechanismus
N-(2,4-dimethylphenyl)-N'-isobutylthiourea acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has the ability to chelate metals such as iron and copper, which can contribute to oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been shown to have a protective effect against oxidative stress in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to improve mitochondrial function and reduce inflammation. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been studied for its potential to prevent or mitigate the effects of neurodegenerative diseases, cardiovascular diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for research purposes. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has a high antioxidant capacity and can protect against oxidative stress in various cell types. However, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylthiourea. One potential area of study is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has potential applications in cancer research, as it has been shown to inhibit tumor growth and metastasis. Overall, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has significant potential for use in various areas of scientific research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
N-(2,4-dimethylphenyl)-N'-isobutylthiourea can be synthesized through the reaction of 2,4-dimethylphenyl isothiocyanate with isobutylamine in the presence of a catalyst such as triethylamine. The reaction yields N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a white crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been widely used in scientific research for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various cell types. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has also been used in the study of neurodegenerative diseases, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)





![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
